2,3,5-Trimethyl-6-(1-phenylethyl)benzene-1,4-diol

Catalog No.
S13020272
CAS No.
669091-65-0
M.F
C17H20O2
M. Wt
256.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,5-Trimethyl-6-(1-phenylethyl)benzene-1,4-diol

CAS Number

669091-65-0

Product Name

2,3,5-Trimethyl-6-(1-phenylethyl)benzene-1,4-diol

IUPAC Name

2,3,5-trimethyl-6-(1-phenylethyl)benzene-1,4-diol

Molecular Formula

C17H20O2

Molecular Weight

256.34 g/mol

InChI

InChI=1S/C17H20O2/c1-10-11(2)17(19)15(13(4)16(10)18)12(3)14-8-6-5-7-9-14/h5-9,12,18-19H,1-4H3

InChI Key

MYJBVLPONYMSMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1O)C)C(C)C2=CC=CC=C2)O)C

2,3,5-Trimethyl-6-(1-phenylethyl)benzene-1,4-diol is an organic compound characterized by its complex structure, which includes a benzene ring with multiple substituents. The molecular formula is C18H24O2C_{18}H_{24}O_2, and it features three methyl groups and a phenylethyl group attached to the benzene core, along with two hydroxyl groups at positions 1 and 4 of the benzene ring. This compound is part of a broader class of polyphenolic compounds known for their diverse biological activities and potential applications in various fields.

The chemical reactivity of 2,3,5-trimethyl-6-(1-phenylethyl)benzene-1,4-diol can be attributed to its hydroxyl groups, which can participate in various reactions such as:

  • Oxidation: Hydroxyl groups can be oxidized to form ketones or quinones.
  • Esterification: Reaction with carboxylic acids can yield esters.
  • Substitution Reactions: The presence of the aromatic ring allows for electrophilic aromatic substitution, where substituents can be added to the ring under various conditions.

These reactions are significant for modifying the compound to enhance its properties or create derivatives with specific functions.

2,3,5-Trimethyl-6-(1-phenylethyl)benzene-1,4-diol exhibits notable biological activities. Studies suggest that compounds with similar structures often display antioxidant properties due to their ability to scavenge free radicals. Additionally, they may have anti-inflammatory and antimicrobial effects. The specific biological pathways influenced by this compound are still under investigation, but its structural characteristics suggest potential interactions with biological targets involved in oxidative stress and inflammation.

The synthesis of 2,3,5-trimethyl-6-(1-phenylethyl)benzene-1,4-diol can be achieved through several methods:

  • Alkylation of Phenolic Compounds: Starting from a suitable phenolic precursor, methylation can be performed using methyl iodide or dimethyl sulfate in the presence of a base.
  • Phenylacetylene Reaction: Utilizing phenylacetylene as a starting material, reactions with various reagents can lead to the formation of the desired compound.
  • Multi-step Synthesis: A combination of reactions including Friedel-Crafts acylation followed by reduction processes can also yield this compound effectively.

Each method may vary in yield and purity based on reaction conditions and purification techniques employed.

2,3,5-Trimethyl-6-(1-phenylethyl)benzene-1,4-diol has potential applications in:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting oxidative stress-related diseases.
  • Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare formulations aimed at combating aging.
  • Agriculture: Potential use as a natural pesticide or fungicide due to its antimicrobial properties.

Interaction studies involving 2,3,5-trimethyl-6-(1-phenylethyl)benzene-1,4-diol focus on its binding affinity with various enzymes and receptors. Preliminary studies indicate that similar compounds interact with:

  • Antioxidant Enzymes: Such as superoxide dismutase and catalase.
  • Inflammatory Pathways: By inhibiting cyclooxygenase enzymes which are involved in the inflammatory response.

These interactions highlight the compound's potential therapeutic roles and warrant further investigation into its mechanisms of action.

Several compounds share structural similarities with 2,3,5-trimethyl-6-(1-phenylethyl)benzene-1,4-diol. Here’s a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
2-MethylphenolC7H8OC_7H_8OSimple structure; used as an antiseptic
2,5-DimethylphenolC9H12OC_9H_{12}OIncreased hydrophobicity; used in polymer production
2,5-Bis(1-phenylethyl)benzene-1,4-diolC22H22O2C_{22}H_{22}O_2Similar diol structure; potential for higher biological activity

The uniqueness of 2,3,5-trimethyl-6-(1-phenylethyl)benzene-1,4-diol lies in its specific arrangement of methyl groups and the phenylethyl substituent which may enhance its bioactivity compared to simpler phenolic compounds.

XLogP3

4.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

256.146329876 g/mol

Monoisotopic Mass

256.146329876 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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